1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE is a complex organic molecule that features a combination of bromine, chlorine, and methoxy functional groups attached to a phenyl ring, along with a pyridinylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and functional group tolerance.
-
Step 1: Preparation of 3-Bromo-4-[(4-chlorophenyl)methoxy]benzyl bromide
- React 3-bromo-4-hydroxybenzyl bromide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in an organic solvent like toluene.
-
Step 2: Formation of the final compound
- Couple the intermediate with pyridin-3-ylmethylamine using a palladium catalyst.
- Reaction conditions: Use a base like sodium carbonate and a solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: can undergo various types of chemical reactions, including:
-
Substitution Reactions
- The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
- Common reagents: Sodium azide, potassium thiocyanate.
-
Oxidation Reactions
- The methoxy group can be oxidized to a carbonyl group.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction Reactions
- The nitro group (if present) can be reduced to an amine.
- Common reagents: Hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Scientific Research Applications
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: has several applications in scientific research:
-
Medicinal Chemistry
- Potential use as a pharmacophore in drug design due to its unique structural features.
- Investigated for its antiviral, anticancer, and antimicrobial properties .
-
Materials Science
- Used in the synthesis of advanced materials with specific electronic or optical properties.
-
Biological Research
- Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE depends on its specific application:
-
Pharmacological Action
- Binds to specific receptors or enzymes, altering their activity.
- Molecular targets: Kinases, G-protein coupled receptors.
-
Biochemical Pathways
- Involved in signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: can be compared with other similar compounds:
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:
- Similar structure but contains a piperazine ring and a triazole moiety.
-
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
- Similar bromine and pyridine functionalities but used in different applications.
Conclusion
({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)(PYRIDIN-3-YLMETHYL)AMINE: is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C20H18BrClN2O |
---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
1-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C20H18BrClN2O/c21-19-10-16(11-24-13-17-2-1-9-23-12-17)5-8-20(19)25-14-15-3-6-18(22)7-4-15/h1-10,12,24H,11,13-14H2 |
InChI Key |
ATKSTJDEASRUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.